molecular formula C19H23Cl2N3S B13423803 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride

6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride

Cat. No.: B13423803
M. Wt: 396.4 g/mol
InChI Key: QRBKVRXNKYJLRA-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride is a chemical compound that belongs to the class of benzothiazepines This compound is characterized by the presence of a benzothiazepine core structure, which is fused with a piperazine ring substituted with an ethyl group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazepine intermediate with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate (K2CO3).

    Formation of the Dihydrochloride Salt: The final step involves converting the free base form of the compound into its dihydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present in the structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with fewer carbonyl groups

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: It is used in pharmacological studies to understand its binding affinity and activity at various receptor sites.

    Biochemistry: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may result in therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: A similar compound with a benzothiazepine core used as an antipsychotic agent.

    Clozapine: Another benzothiazepine derivative with antipsychotic properties.

    Loxapine: A tricyclic antipsychotic with a structure similar to benzothiazepines.

Uniqueness

6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzothiazepine derivatives. The presence of the ethylpiperazine moiety may enhance its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23Cl2N3S

Molecular Weight

396.4 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride

InChI

InChI=1S/C19H21N3S.2ClH/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19;;/h3-10H,2,11-14H2,1H3;2*1H

InChI Key

QRBKVRXNKYJLRA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

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